molecular formula C17H16FN3O2 B6345538 2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 918665-05-1

2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345538
CAS RN: 918665-05-1
M. Wt: 313.33 g/mol
InChI Key: DQYYCIRDMFBPBG-UHFFFAOYSA-N
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Description

This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil and is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H13F2NO2S . The 3D model of the molecule can be represented using SMILES notation: C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F .

Scientific Research Applications

Pharmacology: Eugeroic and Cognitive Enhancer

This compound is structurally related to CRL-40,940, also known as flmodafinil, which is a eugeroic and a weak dopamine reuptake inhibitor . It is claimed to be more effective than modafinil and adrafinil with fewer side effects. Its applications in pharmacology could include promoting wakefulness, enhancing cognitive function, and potentially treating conditions like narcolepsy and ADHD.

Biochemistry: Enzyme Inhibition

Compounds with an indole structure have been shown to possess enzyme inhibitory activities . As such, this compound could be used in biochemical research to study its effects on various enzymes, potentially leading to the development of new therapeutic agents for diseases where enzyme regulation is a factor.

Molecular Biology: Protein Binding Studies

The indole moiety is known to bind with high affinity to multiple receptors . This property can be utilized in molecular biology to study protein-ligand interactions, which could further our understanding of cellular processes and lead to the identification of novel drug targets.

Chemistry: Synthesis of Novel Derivatives

The compound’s structure allows for the possibility of creating a variety of derivatives. These derivatives can be synthesized and screened for a wide range of pharmacological activities, contributing to the development of new drugs with improved efficacy and safety profiles .

Antiviral Research: Development of Antiviral Agents

Indole derivatives have shown antiviral activity against a range of RNA and DNA viruses . This compound could be investigated for its efficacy in inhibiting viral replication, contributing to the fight against viral infections, including emerging diseases.

properties

IUPAC Name

2-amino-4-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-23-14-8-4-12(5-9-14)17(15(22)20-16(19)21-17)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYYCIRDMFBPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

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